Cas no 2227806-92-8 (rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid)

Technical Introduction: rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring. The compound’s stereochemistry and functional groups make it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications. The Boc group enhances stability and facilitates selective deprotection under mild conditions, while the chloro-methylphenyl moiety offers versatility for further functionalization. Its carboxylic acid group enables coupling reactions, broadening its utility in peptidomimetics and bioactive molecule development. This compound is suited for research requiring precise stereochemical control and modular synthetic routes.
rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid structure
2227806-92-8 structure
商品名:rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
CAS番号:2227806-92-8
MF:C17H22ClNO4
メガワット:339.81388425827
CID:6281765
PubChem ID:165525915

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
    • EN300-1454771
    • 2227806-92-8
    • rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
    • インチ: 1S/C17H22ClNO4/c1-10-7-11(5-6-14(10)18)12-8-19(9-13(12)15(20)21)16(22)23-17(2,3)4/h5-7,12-13H,8-9H2,1-4H3,(H,20,21)/t12-,13+/m0/s1
    • InChIKey: AKOJTWCSYWRNGQ-QWHCGFSZSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C)[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1C(=O)O

計算された属性

  • せいみつぶんしりょう: 339.1237359g/mol
  • どういたいしつりょう: 339.1237359g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 462
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 66.8Ų

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1454771-1000mg
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
2227806-92-8
1000mg
$1686.0 2023-09-29
Enamine
EN300-1454771-100mg
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
2227806-92-8
100mg
$1484.0 2023-09-29
Enamine
EN300-1454771-1.0g
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
2227806-92-8
1g
$0.0 2023-06-06
Enamine
EN300-1454771-5000mg
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
2227806-92-8
5000mg
$4890.0 2023-09-29
Enamine
EN300-1454771-250mg
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
2227806-92-8
250mg
$1551.0 2023-09-29
Enamine
EN300-1454771-500mg
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
2227806-92-8
500mg
$1619.0 2023-09-29
Enamine
EN300-1454771-2500mg
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
2227806-92-8
2500mg
$3304.0 2023-09-29
Enamine
EN300-1454771-10000mg
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
2227806-92-8
10000mg
$7250.0 2023-09-29
Enamine
EN300-1454771-50mg
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid
2227806-92-8
50mg
$1417.0 2023-09-29

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid 関連文献

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acidに関する追加情報

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2227806-92-8): A Comprehensive Overview

rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2227806-92-8) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring. The compound's chiral centers at the 3 and 4 positions of the pyrrolidine ring contribute to its stereochemical complexity and biological activity.

The tert-butoxycarbonyl (Boc) protecting group is a widely used functional group in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds. It provides a stable and easily removable protecting group for the amino functionality, allowing for controlled deprotection and further functionalization. In the context of rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid, the Boc group plays a crucial role in maintaining the integrity of the molecule during synthetic manipulations and subsequent biological evaluations.

The 4-chloro-3-methylphenyl substituent is another key feature of this compound. Chlorinated and methylated aromatic rings are common in many bioactive molecules due to their ability to modulate receptor interactions and enhance pharmacological properties. The presence of this substituent in rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid suggests potential applications in areas such as central nervous system (CNS) disorders, cancer, and inflammatory diseases.

Recent studies have highlighted the importance of chiral pyrrolidine derivatives in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported that chiral pyrrolidines with similar structural features to rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid exhibited potent inhibitory activity against specific kinases involved in cancer progression. These findings underscore the potential of this class of compounds as lead candidates for drug development.

In addition to its potential therapeutic applications, rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid has been studied for its synthetic accessibility and versatility. Synthetic chemists have developed efficient routes to access this compound using various catalytic asymmetric synthesis methods. One notable approach involves the use of chiral catalysts to achieve high enantioselectivity, ensuring that both enantiomers can be prepared with high purity for further biological evaluation.

The biological evaluation of rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid has revealed promising results. In vitro assays have demonstrated that this compound exhibits selective binding to specific protein targets, suggesting its potential as a modulator of key signaling pathways. Furthermore, preliminary in vivo studies have shown that it can effectively cross the blood-brain barrier (BBB), making it a candidate for CNS-related disorders.

Despite these promising findings, further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid. Ongoing clinical trials are evaluating its safety and efficacy in various disease models, with a focus on optimizing dosing regimens and identifying potential side effects.

In conclusion, rac-(3R,4S)-1-(tert-butoxy)carbonyl-4-(4-chloro-3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS No. 2227806-92-8) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features and biological activity make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in drug discovery and development efforts.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.